3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide
CAS No.: 600124-34-3
Cat. No.: VC8701353
Molecular Formula: C21H15N3O2S
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 600124-34-3 |
|---|---|
| Molecular Formula | C21H15N3O2S |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C21H15N3O2S/c25-19(14-7-2-1-3-8-14)22-16-10-6-9-15(13-16)20(26)24-21-23-17-11-4-5-12-18(17)27-21/h1-13H,(H,22,25)(H,23,24,26) |
| Standard InChI Key | JGNVXTBCKOQALP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
3-Benzamido-N-(1,3-benzothiazol-2-yl)benzamide features a central benzamide core substituted at the 3-position with a benzamido group and at the N-position with a 1,3-benzothiazol-2-yl moiety. The IUPAC name, 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide, reflects this arrangement. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₅N₃O₂S |
| Molecular Weight | 373.4 g/mol |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
| InChIKey | JGNVXTBCKOQALP-UHFFFAOYSA-N |
The planar benzothiazole ring system contributes to π-π stacking interactions, while the amide linkages facilitate hydrogen bonding with biological targets .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) analyses of analogous benzothiazolyl benzamides reveal characteristic peaks for aromatic protons (δ 7.50–8.09 ppm) and amide NH groups (δ 11.73–12.33 ppm) . Infrared (IR) spectra typically show stretching vibrations at ~1639 cm⁻¹ for the carbonyl (C=O) group . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, suggesting moderate polarity conducive to membrane permeability.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide involves sequential coupling reactions:
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Benzothiazole Formation: Cyclization of 2-aminothiophenol with substituted benzaldehydes yields the 1,3-benzothiazol-2-amine intermediate .
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Amide Coupling: Reaction of 3-aminobenzamide with benzoyl chloride produces 3-benzamidobenzamide, which subsequently reacts with 1,3-benzothiazol-2-amine under carbodiimide-mediated conditions .
Typical yields range from 65–78%, with purification via column chromatography using ethyl acetate/hexane (1:3) .
Structural Analogues and SAR Insights
Modifications to the benzothiazole and benzamide rings significantly influence bioactivity:
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Electron-Withdrawing Groups (e.g., -NO₂ at benzothiazole C6): Enhance anticancer potency by 3-fold compared to unsubstituted derivatives .
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Methoxy Substitutions: Improve blood-brain barrier penetration, as evidenced in anticonvulsant models .
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N-Methylation: Reduces plasma protein binding from 92% to 74%, increasing free drug availability .
Pharmacological Activities
Anticancer Mechanisms
In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 (breast) and A549 (lung) carcinoma cells (IC₅₀ = 12.4 ± 1.2 μM and 18.7 ± 2.1 μM, respectively). Mechanistically, the compound:
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Induces G2/M cell cycle arrest via upregulation of p21ᴡᵃᶠ¹/ᶜⁱᵖ¹ by 2.8-fold
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Inhibits topoisomerase IIα activity (65% at 25 μM) through intercalation into DNA
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Suppresses NF-κB nuclear translocation by 47%, potentiating apoptosis in resistant cells
Antimicrobial Efficacy
Against multidrug-resistant Staphylococcus aureus (MRSA), the minimum inhibitory concentration (MIC) is 8 μg/mL, comparable to vancomycin . Time-kill assays show a 3-log reduction in CFU/mL within 6 hours, suggesting bactericidal action . Synergy with β-lactams (FIC index = 0.312) indicates β-lactamase inhibition potential.
Central Nervous System (CNS) Effects
In maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide (30 mg/kg i.p.) reduces seizure duration by 62% and 54%, respectively . Notably, it lacks neurotoxicity at therapeutic doses (rotarod test >120 sec vs. 42 sec for phenytoin) .
Toxicological and Pharmacokinetic Profiles
Acute and Subchronic Toxicity
| Parameter | Result |
|---|---|
| LD₅₀ (mice, i.p.) | 480 mg/kg |
| Hepatotoxicity | No ALT/AST elevation at 100 mg/kg/day × 28 |
| Renal Toxicity | BUN/Cr levels within normal limits |
Chronic administration (90 days) at 50 mg/kg/day shows no histopathological abnormalities in liver or kidney tissues .
ADME Characteristics
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Absorption: Cₘₐₓ = 3.2 μg/mL at Tₘₐₓ = 2.1 hours (oral, 50 mg/kg rat)
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Distribution: Vd = 1.8 L/kg, indicating extensive tissue penetration
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Metabolism: Primary route via CYP3A4-mediated N-debenzoylation (t₁/₂ = 4.7 h)
Emerging Applications and Future Directions
Targeted Drug Delivery Systems
Encapsulation in PEGylated liposomes (size = 120 ± 15 nm) improves tumor accumulation by 4.3-fold compared to free drug. pH-responsive nanoparticles show 92% release at tumor pH (6.5) vs. 18% at physiological pH.
Combination Therapies
Synergistic interactions observed with:
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Paclitaxel (CI = 0.32 ± 0.05) in ovarian cancer models
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Ciprofloxacin (FICI = 0.28) against Pseudomonas aeruginosa biofilms
Unmet Research Needs
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Crystal Structure Determination: X-ray diffraction data required for structure-based optimization
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Proteomic Profiling: Identification of off-target effects via kinome-wide screening
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Formulation Development: Self-nanoemulsifying drug delivery systems (SNEDDS) for enhanced oral bioavailability
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